3-Chlorobenzaldehyde

Overview

Description

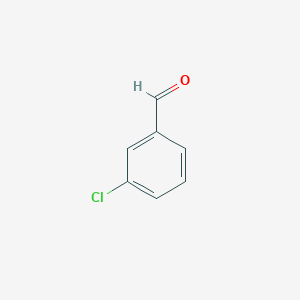

3-Chlorobenzaldehyde (CAS 587-04-2) is an aromatic aldehyde with the molecular formula C₇H₅ClO and a molecular weight of 140.57 g/mol. It is synthesized via electrochemical oxidation of 3-chlorobenzyl alcohol, yielding a colorless oil with a density of 1.243 g/cm³ . Key spectral data include:

- ¹H NMR (CDCl₃): δ 9.97 (s, 1H), 7.89–7.73 (m, 2H), 7.51–7.45 (m, 2H)

- ¹³C NMR (CDCl₃): δ 190.8 (C=O), 137.8–127.8 (aromatic carbons) .

It is soluble in alcohols, ethers, and acetone but insoluble in water . Its primary applications include synthesis of pharmaceuticals (e.g., quinoxaline derivatives), agrochemicals, and dyes .

Preparation Methods

Traditional Chlorination and Hydrolysis Method

Chlorination of Chlorotoluene Isomers

The industrial synthesis of 3-chlorobenzaldehyde begins with the side-chain chlorination of ortho- and para-chlorotoluene mixtures . These isomers are generated via Friedel-Crafts alkylation during toluene ring chlorination. Critically, the ortho isomer constitutes 50–85% of the mixture, necessitating selective chlorination to enrich the ortho-chlorobenzal chloride intermediate .

Reaction Conditions:

-

Chlorinating Agent: Gaseous chlorine (Cl₂) under UV light or radical initiators.

-

Key Metric: The reaction is halted when the specific gravity of the mixture reaches 1.415–1.445 , correlating with an ortho/para isomer ratio ≥10:1 .

Mechanistic Insight:

Side-chain chlorination proceeds via a radical chain mechanism , where chlorine radicals abstract hydrogen from the methyl group, forming benzyl radicals that react with Cl₂. The ortho isomer’s steric hindrance slows para-substitution, enabling selectivity .

Hydrolysis of Chlorobenzal Chloride

The chlorinated mixture undergoes acid-catalyzed hydrolysis to convert ortho-chlorobenzal chloride into this compound:

Optimized Parameters:

-

Catalyst: 0.01–1.0 wt% sulfuric acid or Lewis acids (e.g., FeCl₃) .

-

Byproducts: Chlorobenzoic acids (up to 15%), requiring downstream separation .

Recovery and Purification

Post-hydrolysis, this compound is isolated using a solvent extraction protocol:

-

Alkaline Wash: Aqueous NaOH (5–10%) solubilizes chlorobenzoic acids into sodium salts .

-

Solvent Extraction: Benzene, toluene, or xylene isolates this compound from the aqueous phase .

-

Distillation: Vacuum distillation (b.p. 213–215°C) achieves >98% purity .

Industrial Yield: 70–85%, depending on initial isomer composition .

Directed Ortho-Lithiation Strategy

Synthesis of 2-(3-Chlorophenyl)-1,3-Dioxolanes

This method, suited for laboratory-scale synthesis, begins with protecting this compound as a 1,3-dioxolane derivative to direct lithiation:

Key Advantages:

-

Blocks aldehyde reactivity, enabling selective lithiation at the ortho position .

-

Facilitates functionalization with electrophiles (e.g., alkyl halides, carbonyl compounds) .

Directed Ortho-Lithiation and Functionalization

The dioxolane undergoes lithiation using strong bases like LDA (lithium diisopropylamide) or n-BuLi:

Reaction Conditions:

Yield and Purity:

Comparative Analysis of Preparation Methods

| Parameter | Chlorination-Hydrolysis | Ortho-Lithiation |

|---|---|---|

| Scale | Industrial (kg–ton quantities) | Laboratory (mg–g scale) |

| Cost | Low (bulk reagents) | High (specialized bases) |

| Selectivity | Moderate (depends on Cl₂ ratio) | High (directed functionalization) |

| Purity | 90–98% after distillation | 95–99% after chromatography |

| Environmental Impact | High (Cl₂ waste, HCl byproducts) | Moderate (halogenated solvents) |

Key Trade-offs:

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-chlorobenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 3-chlorobenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: 3-Chlorobenzoic acid.

Reduction: 3-Chlorobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3-Chlorobenzaldehyde is employed in various research settings, particularly in:

- Synthesis of Pharmaceuticals :

- Catalysis :

- Material Science :

Medicinal Chemistry

In medicinal chemistry, this compound is notable for:

- Antimicrobial Activity :

- Dye Intermediates :

Industrial Applications

- Pesticide Production :

- Solvent Properties :

Case Study 1: Synthesis of Antimicrobial Agents

A study published in the European Journal of Medicinal Chemistry explored the synthesis of novel antimicrobial agents derived from this compound. The research demonstrated that modifications to the aldehyde group significantly enhanced the antimicrobial efficacy against various bacterial strains.

Case Study 2: Catalytic Acetalization

Research conducted on the catalytic acetalization of this compound highlighted its effectiveness when combined with specific catalysts. The study revealed that using halogen acids improved reaction rates and yields significantly compared to traditional methods.

Mechanism of Action

The mechanism of action of 3-Chlorobenzaldehyde involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, it acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The compound’s aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural Isomers: 2-Chlorobenzaldehyde and 4-Chlorobenzaldehyde

The position of the chlorine substituent on the benzaldehyde ring significantly influences chemical reactivity, physical properties, and biological activity.

Table 1: Comparative Properties of Chlorobenzaldehyde Isomers

Key Differences:

Reactivity in Biocatalysis: this compound is efficiently converted to 3-chloromandelic acid amide by arylacetonitrilase, with rates comparable to non-chlorinated benzaldehyde. 4-Chlorobenzaldehyde shows only ~20% conversion, while 2-chlorobenzaldehyde exhibits negligible activity due to steric hindrance or electronic effects .

Synthetic Utility :

- This compound is preferred in asymmetric aldol reactions for producing (R)-4-(3-chlorophenyl)-4-hydroxybutan-2-one, a precursor for chiral pharmaceuticals .

- 2-Chlorobenzaldehyde is used in chalcone synthesis but yields lower reaction efficiency in microwave-assisted Claisen-Schmidt reactions compared to the 3-chloro isomer .

Aza-Prins Annulation :

- This compound achieves good yields (~80%) in aza-Prins couplings due to favorable electronic effects, whereas methoxy-substituted analogs show reduced yields .

Comparison with Other Halogenated Benzaldehydes

Brominated Analogs :

- 3-Bromobenzaldehyde (CAS 3132-99-8) has a higher molecular weight (185.02 g/mol ) and density (1.583 g/cm³ ) due to bromine’s larger atomic radius. It is less reactive in biocatalysis but useful in halogen-specific coupling reactions .

Fluorinated Analogs :

- 3-Fluorobenzaldehyde exhibits weaker electron-withdrawing effects compared to chlorine, leading to faster reaction kinetics in nucleophilic substitutions but lower thermal stability .

Biological Activity

3-Chlorobenzaldehyde, a chlorinated aromatic aldehyde, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial effects, and potential as a precursor in drug synthesis.

This compound (C7H5ClO) is characterized by its aromatic ring with a chlorine substituent at the meta position relative to the aldehyde functional group. This structural feature influences its reactivity and biological interactions.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of this compound and its derivatives. For instance, research involving Schiff bases synthesized from this compound demonstrated significant anticancer activity against human lung cancer cell lines (A549), with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 25.4 | Induction of apoptosis |

| Schiff Base (from 3-Chloro...) | A549 | 15.2 | DNA interaction and cell cycle arrest |

| Benzylideneflavanone | COLO-205 | 30.5 | Inhibition of cell proliferation |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that it exhibits antibacterial activity against various pathogens, including Escherichia coli and Salmonella typhi. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 2: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 50 |

| Salmonella typhi | 40 |

| Bacillus cereus | 60 |

The biological activities of this compound are attributed to several mechanisms:

- Cytotoxicity : The compound induces apoptosis in cancer cells through DNA damage and cell cycle arrest, particularly in the G2/M phase .

- Antimicrobial Effects : Its antibacterial properties are linked to its ability to disrupt bacterial cell wall integrity and inhibit essential enzymatic functions .

Case Studies

- Cytotoxicity in Cancer Research : A study evaluated the effects of various derivatives of this compound on HL-60 leukemia cells, revealing that certain modifications enhanced cytotoxic activity significantly compared to unmodified compounds. The study emphasized structure-activity relationships, indicating that specific substituents could optimize therapeutic efficacy .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of metal complexes with derivatives of this compound. These complexes showed enhanced antimicrobial activity compared to their parent compounds, suggesting that coordination with metal ions could amplify biological effects .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-chlorobenzaldehyde in laboratory settings?

- This compound poses hazards including skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335). Researchers must use full protective suits, chemical-resistant gloves, and respiratory protection (e.g., particle filters or self-contained breathing apparatus) when handling aerosols or vapors. Work should occur in ventilated areas with sealed containers to minimize exposure . Immediate decontamination procedures include washing affected skin with soap/water and flushing eyes for 15 minutes .

Q. How can this compound be synthesized and purified for laboratory use?

- A common method involves silver(I)-catalyzed formylation of aryl boronic acids, yielding this compound as a white solid (78% yield, m.p. 17–18°C) . Microwave-assisted Claisen-Schmidt reactions with acetone under basic conditions (e.g., NaOH) also produce functionalized α,β-unsaturated ketones (85% yield) . Purification typically involves distillation (b.p. 214°C at 1013 hPa) or recrystallization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- 1H NMR (400 MHz, CDCl₃): δ 9.97 (s, 1H, aldehyde), 7.84–7.48 (m, aromatic protons).

- 13C NMR (101 MHz, CDCl₃): δ 190.85 (aldehyde), 137.80–127.99 (aromatic carbons) .

- Rotational spectroscopy confirms conformational stability (e.g., two conformers for this compound) and nuclear quadrupole coupling constants for structural validation .

Advanced Research Questions

Q. How does this compound behave under reactive conditions, and what are its decomposition pathways?

- This compound is chemically stable under recommended storage conditions but reacts exothermically with oxidizers, acids, or bases . Thermal decomposition (>214°C) may release toxic gases (e.g., CO, HCl). Combustion produces hazardous byproducts, necessitating dry powder or CO₂-based fire suppression . Computational models predict its lower explosion limit (LEL) and auto-ignition temperature, though experimental data remain limited .

Q. What strategies optimize enantioselective synthesis using this compound as a precursor?

- Minor enantiomer recycling (MER) enhances stereoselectivity in β₃-adrenergic receptor agonist synthesis. For example, acylcyanation of this compound under MER conditions achieves 94% enantiomeric excess (ee) in intermediates . Enzymatic ketone reduction (e.g., Scheffersomyces stipitis ketoreductase) further refines diastereoselectivity in 1,3-diol syntheses .

Q. How does this compound interact with environmental matrices, and what are its ecotoxicological implications?

- While this compound is classified as non-hazardous to aquatic systems (nwg), its log Pₒ/w value (2.26) suggests moderate bioaccumulation potential . REACH assessments confirm it does not meet PBT/vPvB criteria, but disposal must follow Directive 2008/98/EC to prevent waterway contamination . Soil mobility and endocrine disruption data are lacking, requiring further ecotoxicological studies .

Q. What computational tools validate the electronic and structural properties of this compound?

- Rotational spectroscopy combined with DFT calculations reveals nuclear quadrupole coupling constants (NQCCs) for chlorine. Experimental NQCC projections (e.g., Θaz = 19.16° in 2-chlorobenzaldehyde) highlight limitations in near-oblate systems, guiding corrections to computational models . Hyperfine splitting patterns aid in distinguishing conformers and vibrational contributions .

Q. Methodological Guidance

Q. How should researchers design experiments to mitigate contradictory data on this compound’s stability?

- Conflicting reports on decomposition temperatures and reactivity necessitate controlled studies under inert atmospheres (e.g., N₂ or Ar). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can clarify decomposition thresholds, while GC-MS identifies volatile byproducts .

Q. What are best practices for scaling up this compound-based reactions while maintaining yield?

- Continuous flow reactors improve scalability and safety in oxidation reactions (e.g., KMnO₄ in acidic media). Microwave-assisted methods demonstrate direct scalability (50 mg to 500 mg) with consistent yields . Optimize solvent systems (e.g., ethanol/water mixtures) to reduce side reactions and enhance purity .

Q. How can researchers address gaps in this compound’s toxicological profile?

Properties

IUPAC Name |

3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWILAKSARHZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074591 | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-04-2 | |

| Record name | 3-Chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROBENZALDEHYDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPX6TA6X3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.